molecular formula C12H13NO4 B2999222 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid CAS No. 870693-12-2

2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid

Cat. No.: B2999222
CAS No.: 870693-12-2
M. Wt: 235.239
InChI Key: HMGZHMDHVIKYOC-UHFFFAOYSA-N
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Description

“2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid” is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO4/c14-11-5-2-6-13 (11)9-3-1-4-10 (7-9)17-8-12 (15)16/h1,3-4,7H,2,5-6,8H2, (H,15,16) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 235.24 . The compound should be stored at room temperature .

Scientific Research Applications

Atmospheric and Environmental Chemistry Studies on the atmospheric chemistry of chlorinated phenoxy acids, a class of herbicides to which 2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid is related, have shown that these compounds undergo oxidation by OH radicals, leading to products with different toxicological profiles. Such research provides insight into the environmental fate and potential impact of these herbicides on remote regions far from their application sites (Murschell & Farmer, 2018).

Molecular Properties and Quantum Chemistry Quantum chemical calculations and DFT studies on similar pyrrolidinone derivatives, including those with structural similarities to this compound, have been performed to understand their electronic properties, HOMO-LUMO energies, and molecular densities. These studies contribute to the comprehension of the compound's reactivity and potential applications in material science and pharmaceuticals (Bouklah et al., 2012).

Biodegradation and Environmental Remediation Research on the biodegradation of phenoxy herbicides, like 2,4-dichlorophenoxyacetic acid, which shares functional group similarities with this compound, highlights the role of microorganisms, particularly fungi, in breaking down these compounds. This work is crucial for developing bioremediation strategies to mitigate environmental pollution caused by widespread herbicide use (Serbent et al., 2019).

Synthetic Chemistry and Material Science The synthesis and characterization of derivatives and related compounds, including those formed through reactions involving pyrrolidinone moieties, are essential for developing new materials with potential applications in drug development, agriculture, and industry. Investigations into the microwave-assisted synthesis of 4-oxo-2-butenoic acids and related structures demonstrate the ongoing efforts to expand the chemical toolbox available for creating novel compounds with tailored properties (Uguen et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-5-2-6-13(11)9-3-1-4-10(7-9)17-8-12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGZHMDHVIKYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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